molecular formula C18H18ClN3O B2642949 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)urea CAS No. 898521-70-5

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)urea

Cat. No. B2642949
CAS RN: 898521-70-5
M. Wt: 327.81
InChI Key: MOHFQLAWVTZCCV-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized through a number of methods, and has shown promise in various fields of study. In

Scientific Research Applications

  • Electronic and Optical Properties : A novel derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, was computationally studied for its electronic and optical properties. The molecule showed potential for applications in nonlinear optics due to its high static and dynamic polarizability and significant second and third harmonic generation values, indicating superior properties compared to standard urea molecules. This makes it a promising material for optoelectronic device fabrications (Shkir et al., 2018).

  • Vibrational Spectra and Molecular Structure : Another study on the same derivative revealed insights into its molecular structure, vibrational spectra, and first-order hyperpolarizability. The compound was confirmed to have high second harmonic generation efficiency, comparable to other similar derivatives, and 25 times that of standard nonlinear optical (NLO) material urea. The study also detailed the molecular electrostatic potential and thermodynamic parameters of the compound, providing a comprehensive understanding of its potential in NLO applications (Rahmani et al., 2018).

  • Crystal Growth and Characterization : The synthesis, crystal growth, and characterization of a D-π-A type novel organic nonlinear optical single crystal, another derivative of the same compound, showed high second harmonic generation efficiency. The crystal structure details, along with its thermal stability, indicate its potential for NLO device applications (Menezes et al., 2014).

properties

IUPAC Name

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-13-5-2-8-16(11-13)22(17-9-4-10-20-17)18(23)21-15-7-3-6-14(19)12-15/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHFQLAWVTZCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)urea

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